molecular formula C25H19FN2O5 B2370915 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide CAS No. 888468-30-2

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide

Cat. No.: B2370915
CAS No.: 888468-30-2
M. Wt: 446.434
InChI Key: ZRNUDFSKCWYHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide features a benzofuran core substituted at the 2-position with a carboxamide group linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety. At the 3-position, it bears a 2-(4-fluorophenyl)acetamido substituent.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[2-(4-fluorophenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O5/c26-16-7-5-15(6-8-16)13-22(29)28-23-18-3-1-2-4-19(18)33-24(23)25(30)27-17-9-10-20-21(14-17)32-12-11-31-20/h1-10,14H,11-13H2,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNUDFSKCWYHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-fluorophenyl)acetamido)benzofuran-2-carboxamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name highlights the presence of a benzofuran moiety and a dioxin ring, which are often linked to various biological effects.

PropertyValue
Molecular FormulaC19H16N2O4
Molecular Weight336.35 g/mol
CAS Number1790895-25-8
Purity98%

The biological activity of this compound can be attributed to its ability to interact with specific protein targets within cancer cells. Preliminary studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival.

Key Findings:

  • Inhibition of Oncogenic Pathways : The compound has shown potential in suppressing oncogenic gene expression related to acute myeloid leukemia (AML). In vitro studies indicated that it can reduce the expression of critical genes such as HoxA9 and Meis1, which are often overexpressed in leukemic cells .
  • Cell Proliferation : The compound exhibited inhibitory effects on the proliferation of various cancer cell lines, with IC50 values indicating moderate potency. For instance, certain analogs demonstrated IC50 values ranging from 2.5 µM to 7.2 µM against AML cell lines .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has provided insights into how modifications can enhance or diminish biological activity. For example, substituents on the benzofuran core significantly influence the potency against specific cancer types.

Compound VariantIC50 (µM)Activity Description
Original Compound4.6 - 7.2Moderate inhibition
Benzothiophene Analog1.6Stronger activity
Benzofuran Compound7.2Moderate inhibition

Case Studies

Several studies have evaluated the therapeutic potential of this compound:

  • Acute Myeloid Leukemia : A study demonstrated that the compound effectively inhibited cell growth in AML models, suggesting its potential as a therapeutic agent .
  • Selectivity and Off-target Effects : The compound's selective inhibition against cancer cells was highlighted in studies where it showed minimal effects on normal cell lines, indicating a favorable safety profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,4-Oxadiazole Derivatives

Several 1,3,4-oxadiazole-based compounds share the 2,3-dihydrobenzo[b][1,4]dioxin moiety but differ in substituents and core structure (Table 1):

  • Compound 18 (): Features a 3-(thiomethoxy)benzamide group. Synthesized via Method B with 95% purity .
  • Compound 3.6 (): Substituted with a 4-trifluoromethyl-biphenyl group. The trifluoromethyl group increases lipophilicity, which could improve membrane permeability. Melting point: 160–162°C, 92% yield .
  • Compound 3.10 (): Contains a pyridinylphenyl group, introducing basicity that may influence solubility. Melting point: 194–196°C .

The 4-fluorophenylacetamido group provides a unique steric and electronic profile absent in these oxadiazoles.

Sulfonamide Derivatives

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide (): Replaces the carboxamide with a sulfonamide group. Sulfonamides are more acidic (pKa ~10) than carboxamides (pKa ~15–17), which could affect ionization and bioavailability. Structural data confirm planar geometry, favoring protein interactions .

Furo[2,3-b]pyridine Derivatives

  • Compound from : Incorporates a furo[2,3-b]pyridine core with a 4-fluorophenyl group. The pyridine nitrogen introduces basicity, contrasting with the benzofuran’s neutrality. Synthesized in DMF at room temperature, with LCMS-confirmed purity .

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Synthesis Method Purity/Yield
Target Compound Benzofuran 3-(2-(4-Fluorophenyl)acetamido) Not reported Not detailed Not reported
Compound 18 (Ev2) 1,3,4-Oxadiazole 3-(Thiomethoxy)benzamide Not specified Method B 95% purity
Compound 3.6 (Ev3) 1,3,4-Oxadiazole 4-Trifluoromethyl-biphenyl 160–162 Not specified 92% yield
N-(...)-4-fluorobenzenesulfonamide (Ev6) Benzenesulfonamide 4-Fluoro Not reported Crystallographic Not specified
Compound from Ev8 Furo[2,3-b]pyridine 4-Fluorophenyl, trifluoroethyl Not given DMF, rt LCMS-confirmed

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves coupling a benzodioxin-6-amine derivative with a benzofuran-carboxamide precursor. Key steps include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity due to their high dielectric constant .
  • Base choice : LiH or Na₂CO₃ are used to deprotonate intermediates and control pH, minimizing side reactions .
  • Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and thermal decomposition risks .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization achieves >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a multi-technique approach:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon connectivity (e.g., benzodioxin methylene protons at δ 4.2–4.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 463.15) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtained .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase for Alzheimer’s research) with IC₅₀ calculations .
  • Antimicrobial screening : Conduct microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved?

Methodological Answer:

  • Pharmacokinetic profiling : Measure solubility, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify bioavailability issues .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies .
  • Dose-response optimization : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the benzofuran and benzodioxin moieties?

Methodological Answer:

  • Fragment-based design : Replace the 4-fluorophenyl group with bioisosteres (e.g., chlorophenyl or trifluoromethyl) to assess electronic effects .
  • Scaffold hopping : Synthesize analogs with thiophene or pyridine rings instead of benzofuran to evaluate ring flexibility .
  • Computational docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like β-secretase .

Q. How can computational modeling improve experimental design for this compound?

Methodological Answer:

  • Reaction pathway simulation : Use density functional theory (DFT) to optimize transition states and reduce synthetic steps .
  • ADMET prediction : Tools like SwissADME forecast logP, BBB permeability, and CYP450 interactions to prioritize analogs .
  • Molecular dynamics (MD) : Simulate ligand-receptor binding stability over 100 ns trajectories to validate docking results .

Data Contradiction Analysis

Q. How should researchers address inconsistent enzyme inhibition results across labs?

Methodological Answer:

  • Standardize protocols : Use identical buffer conditions (pH 7.4, 25°C) and enzyme sources (e.g., recombinant human vs. bovine-derived) .
  • Control validation : Include reference inhibitors (e.g., donepezil for acetylcholinesterase) to calibrate assay sensitivity .
  • Inter-lab collaboration : Share raw data (e.g., kinetic plots) via platforms like PubChem to identify methodological outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.